molecular formula C5H6N4O3 B1384196 2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one CAS No. 4214-85-1

2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one

Cat. No. B1384196
CAS RN: 4214-85-1
M. Wt: 170.13 g/mol
InChI Key: PFTYCGMGNJVFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one” is a chemical compound . It is a derivative of the aminopyrimidine compound .


Synthesis Analysis

The compound can be synthesized from 5-aminotetrazole and ethyl acetoacetate through a two-step synthesis of cyclization and nitration with a total yield of 60% .


Molecular Structure Analysis

The molecular structure of “2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one” is represented by the linear formula C5H6N4O3 .


Chemical Reactions Analysis

The compound can be obtained from 2-Amino-4-hydroxy-6-methylpyrimidine in conc. HNO3, conc. H2SO4 as reagents, with ambient temperature for 3 hours .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 170.13 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Hydrogen-Bonding in Crystal Structures

Research by Orozco et al. (2009) focused on the hydrogen-bonded structures in related pyrimidinone compounds, revealing significant polarization in their electronic structures and the formation of distinct hydrogen-bonded arrangements, such as ribbons and sheets, in their crystal forms (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Molecular Dimensions and Frameworks

Rodríguez et al. (2007) studied compounds similar to 2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one, noting the polarization of their molecular-electronic structures and the formation of three-dimensional frameworks through hydrogen bonding (Rodríguez, Cobo, Nogueras, Low, & Glidewell, 2007).

Synthesis and Bioactivity Studies

  • Nielsen and Bacher (1988) explored the biosynthesis of Riboflavin, synthesizing related pyrimidine compounds and investigating their roles as substrates in enzymatic reactions (Nielsen & Bacher, 1988).
  • Monge et al. (1992) reported the synthesis of pyrido[2,3-d]pyrimidin-4-one derivatives, including compounds structurally related to 2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one, for potential use as diuretic agents (Monge, Martínez-Merino, Simon, & Sanmartín, 1992).

Electronic Polarization and Hydrogen Bonding

Orozco et al. (2008) analyzed compounds with structures similar to 2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one, focusing on their electronic polarization and the formation of hydrogen-bonded sheet structures in different states such as neutral, anionic, and hydrated forms (Orozco, Insuasty, Low, Cobo, & Glidewell, 2008).

Novel Compound Synthesis and Evaluation

  • Antre et al. (2011) synthesized new chemical entities including derivatives with pyrimidine moieties for potential anti-inflammatory, analgesic, and antipyretic activities (Antre, Cendilkumar, Goli, Andhale, & Oswal, 2011).
  • Djekou et al. (2006) explored the synthesis of thiazolopyrimidinones under microwave irradiation, creating bioactive compounds with structural elements related to 2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one (Djekou, Gellis, El-Kashef, & Vanelle, 2006).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-amino-4-methyl-5-nitro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c1-2-3(9(11)12)4(10)8-5(6)7-2/h1H3,(H3,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTYCGMGNJVFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291168
Record name 2-Amino-6-methyl-5-nitropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one

CAS RN

4214-85-1
Record name 4214-85-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73576
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-6-methyl-5-nitropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-methyl-5-nitropyrimidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of 2-amino-6-methylpyrimidin-4(3H)-one (50 g, 0.4 mol) in 250 mL of H2SO4 at 0° C. was added 40 mL of HNO3 with an additional funnel. After being stirred at room temperature for 3 h, the reaction mixture was slowly poured into 3.6 L of diethyl ether and stirred for 15 min. Decant the ether solution and added 1.0 L of ethyl acetate to the solid and stirred for 10 h. The solid (54.8 g, 81% yield) was filtered and used for next step without any further purification.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
3.6 L
Type
reactant
Reaction Step Three
Name
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one
Reactant of Route 2
2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one
Reactant of Route 3
2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one
Reactant of Route 4
2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one
Reactant of Route 5
2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one
Reactant of Route 6
2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one

Citations

For This Compound
1
Citations
ES Gibson, K Lesiak, KA Watanabe… - … Nucleotides & Nucleic …, 1999 - Taylor & Francis
… Taylor et aP3 also found this procedure to be nonreproducible, and reported33 an alternative synthesis from 2-amino-6-methyl5-nitro-3H-pyrimidin-4-one (6)34 with a 21 % overall yield…
Number of citations: 18 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.